molecular formula C12H14N2O2S B13334129 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Katalognummer: B13334129
Molekulargewicht: 250.32 g/mol
InChI-Schlüssel: XRZSBXMTKSXAPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that contains both a pyrazole ring and a thiophene ring These types of compounds are often of interest in medicinal chemistry due to their potential biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through various methods, including the use of thiophene-3-carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of catalytic methods to introduce the thiophene ring efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under certain conditions to form dihydropyrazoles.

    Substitution: Both the pyrazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to thiophene sulfoxides or sulfones, while reduction of the pyrazole ring can yield dihydropyrazoles.

Wissenschaftliche Forschungsanwendungen

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may have applications as an anti-inflammatory or antimicrobial agent, given the known activities of similar compounds.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid would depend on its specific biological target. Generally, compounds containing pyrazole and thiophene rings can interact with various enzymes and receptors in the body. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different biological activity.

    Thiophene derivatives: Various thiophene-containing compounds with known biological activities, such as antimicrobial or anti-inflammatory properties.

Uniqueness

2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is unique due to the combination of the pyrazole and thiophene rings, which can confer a range of biological activities and chemical reactivities. This makes it a versatile compound for research in multiple fields.

Eigenschaften

Molekularformel

C12H14N2O2S

Molekulargewicht

250.32 g/mol

IUPAC-Name

2-(5-propan-2-yl-3-thiophen-3-ylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C12H14N2O2S/c1-8(2)11-5-10(9-3-4-17-7-9)13-14(11)6-12(15)16/h3-5,7-8H,6H2,1-2H3,(H,15,16)

InChI-Schlüssel

XRZSBXMTKSXAPA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=NN1CC(=O)O)C2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.